Sodium 2,6-dichloropyridine-3-sulfinate
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Overview
Description
Sodium 2,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered attention due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility in forming various sulfur-containing compounds. This compound is particularly notable for its role in the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichloropyridine-3-sulfinate typically involves the reaction of 2,6-dichloropyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: In an industrial context, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 2,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,6-dichloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include nucleophilic centers in organic substrates, where the sulfinyl group can be transferred to form new sulfur-containing compounds .
Comparison with Similar Compounds
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other sodium sulfinates. For instance, the presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C5H2Cl2NNaO2S |
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Molecular Weight |
234.03 g/mol |
IUPAC Name |
sodium;2,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
DLSNGKXOJXMCSA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
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